

Application Notes: TM2-115 in High-Throughput Screening for Antimalarial Drug Discovery

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Compound of Interest

Compound Name: TM2-115

Cat. No.: B11929447

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Introduction

TM2-115 is a potent inhibitor of histone methyltransferases (HMTs), enzymes that play a crucial role in the epigenetic regulation of gene expression in the malaria parasite, *Plasmodium falciparum*. As a derivative of the known human G9a HMT inhibitor BIX-01294, **TM2-115** has demonstrated significant and rapid parasitocidal activity against all intraerythrocytic stages of *P. falciparum*.^{[1][2]} Its mechanism of action involves the reduction of histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription in the parasite.^{[1][2]} This leads to irreversible growth arrest and parasite death.^[1] The potent and specific activity of **TM2-115** makes it an invaluable tool for high-throughput screening (HTS) campaigns aimed at discovering novel antimalarial agents targeting the parasite's epigenome. These application notes provide detailed protocols and data for the use of **TM2-115** as a reference compound in HTS assays.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and selectivity of **TM2-115** against *Plasmodium falciparum* and various cell lines. This data is critical for establishing appropriate concentrations for HTS assays and for evaluating the therapeutic potential of new compounds.

Table 1: In Vitro Potency of **TM2-115** Against *P. falciparum* and Mammalian Cell Lines

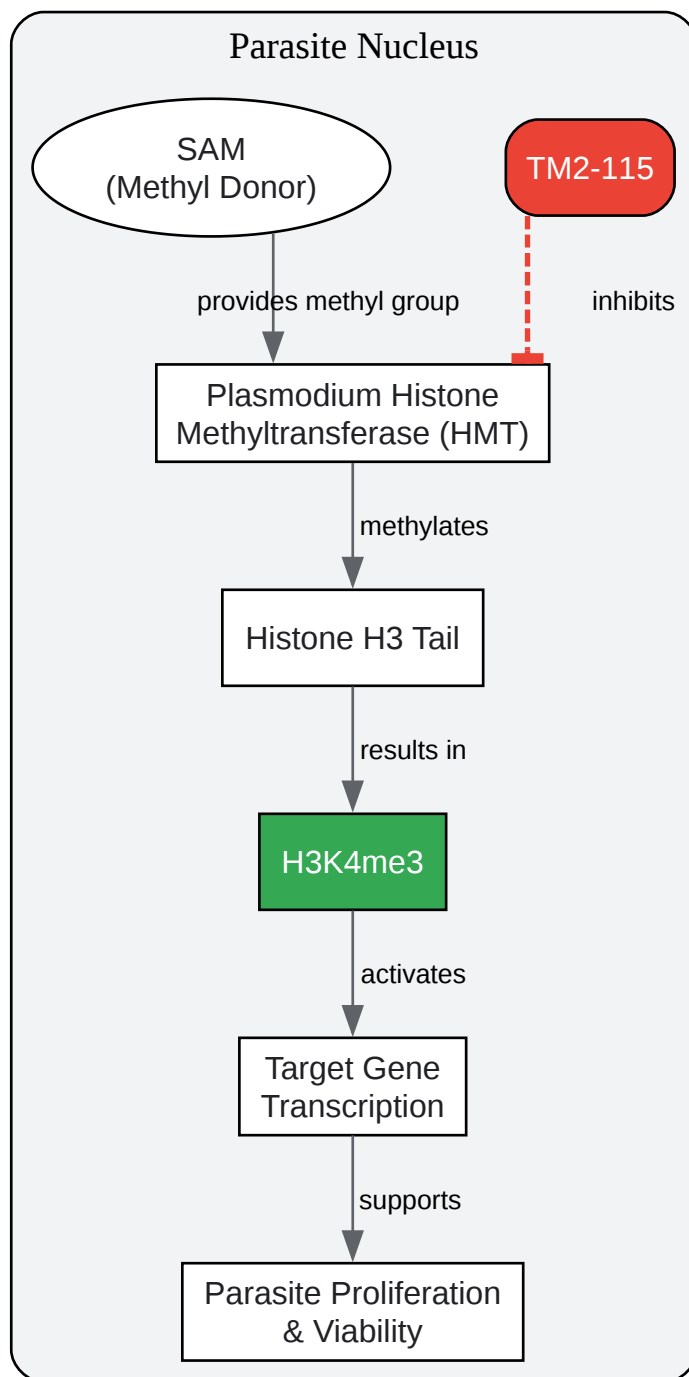
Organism/Cell Line	Assay Type	IC50 (μM)	Reference
P. falciparum 3D7	Growth Inhibition	~0.1	[1]
P. falciparum (drug-sensitive strains)	Growth Inhibition	<0.05	[1]
P. falciparum (multidrug-resistant isolates)	Growth Inhibition	<0.05	[1]
P. falciparum (clinical isolates)	Growth Inhibition	0.3 - 0.4	[1]
P. vivax (clinical isolates)	Growth Inhibition	0.3 - 0.4	[1]
Human Foreskin Fibroblast (HFF)	Cytotoxicity	5.7	[2]
Human Hepatoma (HepG2)	Cytotoxicity	>10	
Mouse Myoblast (C2C12)	Cytotoxicity	>10	[1]

Table 2: In Vivo Efficacy of **TM2-115**

Animal Model	Parasite Strain	Dosing	Effect	Reference
Mouse	P. berghei ANKA	Single dose (40 mg/kg)	18-fold reduction in parasitemia	[1]
Mouse	P. berghei	Not specified	Decreased parasite levels, but did not result in a cure	[1]

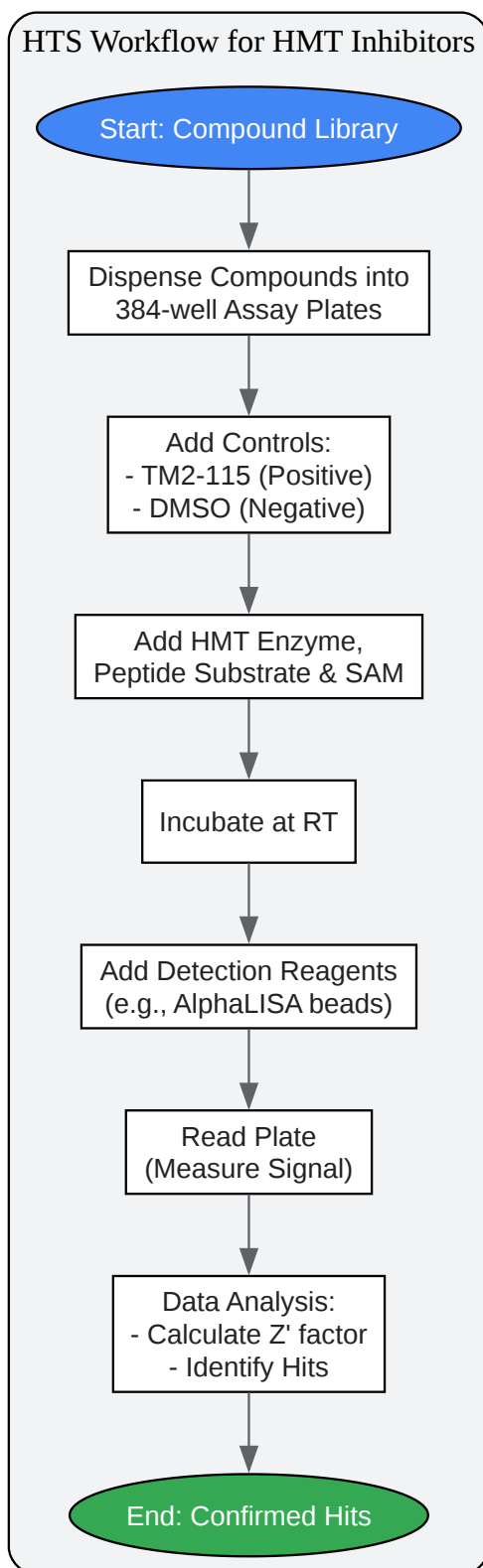
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of **TM2-115** and a general workflow for a high-throughput screening assay using this compound as a control.



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Caption: Mechanism of action of **TM2-115** in *Plasmodium falciparum*.



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Caption: High-throughput screening workflow using **TM2-115** as a positive control.

Experimental Protocols

This section provides a detailed protocol for a biochemical high-throughput screening assay to identify inhibitors of *P. falciparum* histone methyltransferases. **TM2-115** should be used as a positive control to validate assay performance. This protocol is based on established methods for HMT inhibitor screening, such as the AlphaScreen™ technology.

Protocol: HTS for *P. falciparum* HMT Inhibitors using an AlphaScreen™ Assay

1. Objective: To identify small molecule inhibitors of a specific *P. falciparum* histone methyltransferase (e.g., a homolog of G9a or SET domain proteins) from a compound library in a high-throughput format.

2. Materials and Reagents:

- Enzyme: Recombinant *P. falciparum* histone methyltransferase.
- Substrate: Biotinylated histone H3 peptide (e.g., corresponding to the first 21 amino acids, ARTKQTARKSTGGKAPRKQLA-biotin).
- Methyl Donor: S-adenosyl-L-methionine (SAM).
- Positive Control: **TM2-115**.
- Negative Control: DMSO.
- Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM DTT, 0.01% Tween-20.
- Detection Reagents:
 - Streptavidin-coated Donor beads (PerkinElmer).
 - Anti-methyl-lysine antibody (specific for the methylation mark of interest, e.g., H3K4me3).
 - Protein A-conjugated Acceptor beads (PerkinElmer).
- Assay Plates: 384-well, low-volume, white microplates.

- Compound Library: Test compounds dissolved in DMSO.

3. Assay Procedure:

a. Compound Plating:

- Prepare serial dilutions of the test compounds in DMSO.
- Using an acoustic liquid handler or a pintoole, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well assay plate.
- For control wells, add 50 nL of DMSO (negative control) or a titration of **TM2-115** (positive control, e.g., from 10 μ M down to 1 nM final concentration).

b. Reagent Preparation:

- Prepare a master mix of the HMT enzyme in assay buffer to a final concentration that yields a robust signal (to be optimized, e.g., 10 nM).
- Prepare a substrate/cofactor mix containing the biotinylated H3 peptide and SAM in assay buffer. The final concentrations should be at or near the K_m for each, to be determined empirically (e.g., 500 nM peptide and 20 μ M SAM).

c. Enzyme Reaction:

- Dispense 2.5 μ L of the HMT enzyme solution into each well of the compound-containing plate.
- Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure proper mixing.
- Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.
- Initiate the methylation reaction by adding 2.5 μ L of the substrate/cofactor mix to each well.
- Incubate the reaction for 1-2 hours at room temperature. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.

d. Detection:

- Prepare a detection mix containing the anti-methyl-lysine antibody in assay buffer and incubate for 30 minutes at room temperature.
- Add the Protein A-conjugated Acceptor beads to the antibody solution and incubate for another 30 minutes in the dark.
- Prepare a separate solution of Streptavidin-coated Donor beads in assay buffer.
- Stop the enzymatic reaction by adding 5 μ L of the Acceptor bead/antibody mix to each well.
- Add 5 μ L of the Donor bead solution to each well.
- Seal the plates and incubate for 1 hour at room temperature in the dark to allow for bead proximity signal to develop.

e. Data Acquisition and Analysis:

- Read the plates on an AlphaScreen-capable plate reader (e.g., EnVision® Multilabel Reader).
- Calculate the percentage of inhibition for each compound relative to the positive (**TM2-115**) and negative (DMSO) controls.
- Determine the Z'-factor for each plate to assess the quality and robustness of the assay. A Z'-factor > 0.5 is considered excellent for HTS.
- Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
- Perform dose-response experiments for the identified hits to determine their IC₅₀ values.

4. Expected Results: The assay is expected to show a high signal in the DMSO wells (high HMT activity) and a low signal in the wells with saturating concentrations of **TM2-115** (inhibited HMT activity). Test compounds that are potential HMT inhibitors will also show a reduced signal. The dose-response curve for **TM2-115** should yield an IC₅₀ value consistent with its

known potency, thereby validating the assay's performance and enabling the accurate characterization of new inhibitory compounds.

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References

- 1. Small-molecule histone methyltransferase inhibitors display rapid antimalarial activity against all blood stage forms in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic regulation as a therapeutic target in the malaria parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
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